![molecular formula C12H13N5O2 B2781773 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380141-27-3](/img/structure/B2781773.png)
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as OPP and is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds similar to "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile" serve as precursors in the synthesis of a wide range of heterocyclic compounds. These include pyrazoles, pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are of interest due to their potential biological activities and applications in pharmaceuticals. For instance, the synthesis of pyrazolothienopyrimidines involves nucleophilic substitution followed by sequential heterocyclization, highlighting the compound's role in creating new fused heterocyclic systems with potential for further exploration in medicinal chemistry (Paronikyan et al., 2020).
Antimicrobial and Anticancer Activities
Compounds derived from "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile" have been investigated for their antimicrobial and anticancer properties. The synthesis of new pyridines and fused pyridine derivatives from related compounds has been reported, where these derivatives exhibited significant antibacterial and antitumor activities, underscoring the potential of such compounds in developing new therapeutic agents (Elewa et al., 2021).
Antibacterial Evaluation
Novel heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors similar to the specified compound, have shown high antibacterial activity. These findings suggest the utility of these compounds in the development of new antibacterial agents, offering a pathway to address the growing concern of antibiotic resistance (Azab et al., 2013).
Antioxidant Activity
Further research into fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, which are structurally related to "3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile," has demonstrated notable antioxidant activities. These studies contribute to the understanding of the compound's potential in mitigating oxidative stress-related diseases, highlighting its relevance in medicinal chemistry and drug design (Salem et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that oxazolidinone derivatives have been identified as a new class of potent inhibitors for the coagulation enzyme factor xa (fxa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which then leads to fibrin formation and blood clotting .
Mode of Action
If we consider the general mode of action of oxazolidinone derivatives on fxa, these compounds likely bind to the active site of the enzyme, inhibiting its ability to catalyze the conversion of prothrombin to thrombin .
Biochemical Pathways
Given that oxazolidinone derivatives are known to inhibit fxa, it can be inferred that this compound may impact the coagulation cascade . By inhibiting FXa, the compound could potentially prevent the conversion of prothrombin to thrombin, thereby reducing fibrin formation and ultimately, blood clotting .
Result of Action
If we consider the general effects of fxa inhibition, this compound could potentially reduce thrombin production, leading to decreased fibrin formation and blood clotting .
Propriétés
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-7-10-11(15-3-2-14-10)16-4-1-9(8-16)17-5-6-19-12(17)18/h2-3,9H,1,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLBZIQVNGJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.